N1-(3-chloro-4-fluorophenyl)-N2-isopentyloxalamide
Description
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-(3-methylbutyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O2/c1-8(2)5-6-16-12(18)13(19)17-9-3-4-11(15)10(14)7-9/h3-4,7-8H,5-6H2,1-2H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUCNXHIDPCQOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chloro-4-fluorophenyl)-N2-isopentyloxalamide typically involves the reaction of 3-chloro-4-fluoroaniline with isopentyl oxalyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the oxalamide linkage. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, which allows for better control over reaction parameters and yields. Additionally, the use of automated systems for reaction monitoring and product isolation can enhance the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(3-chloro-4-fluorophenyl)-N2-isopentyloxalamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions to modify its functional groups.
Hydrolysis: The oxalamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
Substitution: Products include substituted derivatives with different nucleophiles replacing the chloro or fluoro groups.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include alcohols or amines.
Hydrolysis: Hydrolysis yields the corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
N1-(3-chloro-4-fluorophenyl)-N2-isopentyloxalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(3-chloro-4-fluorophenyl)-N2-isopentyloxalamide involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity to certain enzymes or receptors. The oxalamide moiety may also play a role in stabilizing the compound’s interaction with its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Structural and Electronic Comparisons
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (Compound 28)
- Substituents :
- N1: 3-Chloro-4-fluorophenyl (electron-withdrawing halogens).
- N2: 4-Methoxyphenethyl (aromatic ether with a methoxy group).
- Key Differences: The N2 group in Compound 28 introduces a polar methoxy group, enhancing solubility compared to the nonpolar isopentyl chain in the target compound. The 4-fluorine in the target compound may improve metabolic stability over the methoxy group in Compound 28, which is susceptible to oxidative demethylation .
- Synthesis : Compound 28 was synthesized in 64% yield via a general oxalamide coupling procedure .
N1-(3-Chloro-4-methylphenyl)-N2-(4-methoxyphenethyl)-oxalamide (Compound 29)
- Substituents :
- N1: 3-Chloro-4-methylphenyl (methyl as an electron-donating group).
- N2: 4-Methoxyphenethyl (same as Compound 28).
- Key Differences :
N1,N2-Bis(3-chloro-2-(4-(3-chloro-2-(4-hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl)phenyl)-2-methyl-4-oxoazetidin-1-yl)oxalamide
- Substituents : Multiple chloro, hydroxy, and methoxy groups on azetidine and phenyl rings.
- The complex bis-oxalamide structure suggests applications in polymer chemistry, whereas the target compound’s simplicity may favor drug design .
Physicochemical Properties
| Property | Target Compound | Compound 28 | Compound 29 |
|---|---|---|---|
| N1 Substituent | 3-Cl-4-F-phenyl | 3-Cl-4-F-phenyl | 3-Cl-4-Me-phenyl |
| N2 Substituent | Isopentyl | 4-MeO-phenethyl | 4-MeO-phenethyl |
| Lipophilicity (LogP)* | High | Moderate | Moderate |
| Synthetic Yield | Not reported | 64% | Not reported |
| Metabolic Stability | High (due to F) | Moderate | Moderate |
*Estimated based on substituent contributions.
Substituent Effects on Bioactivity
- Branched Alkyl Chains (Isopentyl) : Improve membrane permeability compared to linear chains or aromatic groups.
- Methoxy Groups : Introduce polarity but may reduce metabolic stability .
Q & A
Q. How can synergistic effects with other therapeutic agents be quantitatively evaluated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
